3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
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Overview
Description
3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is an organic compound with the molecular formula C20H15NO3S. It is characterized by the presence of a fluorenone moiety attached to a benzenesulfonamide group, with a methyl substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide typically involves the reaction of 9-fluorenone with 3-methylbenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce fluorenol derivatives .
Scientific Research Applications
3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide include other fluorenone derivatives and benzenesulfonamide compounds. Examples include:
- 9-fluorenone
- N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
- 3-methylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a fluorenone moiety with a methyl-substituted benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methyl-N-(9-oxofluoren-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-13-6-4-7-14(12-13)25(23,24)21-18-11-5-10-16-15-8-2-3-9-17(15)20(22)19(16)18/h2-12,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIDXEXAFYBXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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